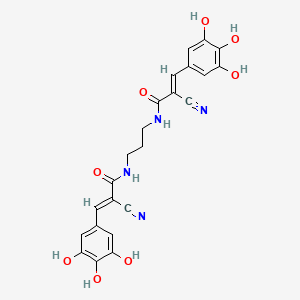

Bis-T-23

Description

Properties

IUPAC Name |

(E)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4,5-trihydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O8/c24-10-14(4-12-6-16(28)20(32)17(29)7-12)22(34)26-2-1-3-27-23(35)15(11-25)5-13-8-18(30)21(33)19(31)9-13/h4-9,28-33H,1-3H2,(H,26,34)(H,27,35)/b14-4+,15-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPVOSBVTLGGOU-VHUAAIQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=O)NCCCNC(=O)C(=CC2=CC(=C(C(=C2)O)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)/C=C(/C(=O)NCCCNC(=O)/C(=C/C2=CC(=C(C(=C2)O)O)O)/C#N)\C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bis-T-23: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Promising Therapeutic Agent

Bis-T-23, also known as AG1717, is a synthetic, cell-permeable tyrphostin derivative that has garnered significant interest in the scientific community for its dual-action therapeutic potential.[1][2][3] Initially identified as an inhibitor of HIV-1 integrase, subsequent research has revealed its potent activity as a promoter of actin-dependent dynamin oligomerization.[1][3][4] This latter mechanism has shown considerable promise in the context of chronic kidney disease (CKD), where it acts to stabilize the actin cytoskeleton in podocytes, the specialized cells of the kidney's filtration barrier.[1][4][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying signaling pathways of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

A summary of the known chemical and physicochemical properties of this compound is presented in Table 1. It is noteworthy that certain experimental data, such as melting point, boiling point, and pKa, are not widely reported in the scientific literature.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2E,2'E)-N,N'-(propane-1,3-diyl)bis(2-cyano-3-(3,4,5-trihydroxyphenyl)acrylamide) | [7][8] |

| Synonyms | AG1717, Ryngo 1-23 | [1][7] |

| CAS Number | 171674-76-3 | [7][8] |

| Chemical Formula | C23H20N4O8 | [8] |

| Molecular Weight | 480.43 g/mol | [8] |

| Appearance | Not specified in literature | |

| Solubility | Soluble in DMSO | [4][9] |

| Storage | Store at -20°C as a solid. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [4] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| pKa | Not reported |

Pharmacological Properties and Mechanism of Action

This compound exhibits a dual pharmacological profile, acting as both an HIV-1 integrase inhibitor and a modulator of the actin cytoskeleton through its effects on dynamin.

Table 2: Pharmacological Properties of this compound

| Property | Description | Source(s) |

| Primary Targets | HIV-1 Integrase, Dynamin | [1][3][4] |

| Mechanism of Action | 1. HIV-1 Integrase Inhibition: Inhibits the strand transfer step of viral DNA integration into the host genome. 2. Dynamin Oligomerization Promotion: Promotes the actin-dependent oligomerization of dynamin, leading to increased actin polymerization and stabilization of the actin cytoskeleton. | [1][4][5][6] |

| Reported Biological Activities | - Inhibition of HIV-1 replication. - Amelioration of proteinuria in animal models of chronic kidney disease. - Restoration of podocyte foot process structure. - Reduction of mesangial matrix expansion in the glomerulus. | [1][4] |

| In Vitro Potency | - HIV-1 Integrase Inhibition: IC50 of 0.18 µM for the strand transfer reaction. | [4] |

| In Vivo Efficacy | - Chronic Kidney Disease Models: Intraperitoneal administration of 20-40 mg/kg has been shown to reduce proteinuria in rodent models. | [4] |

Signaling Pathway: Dynamin-Actin Cytoskeleton Regulation in Podocytes

The therapeutic effects of this compound in the context of chronic kidney disease are primarily attributed to its ability to modulate the actin cytoskeleton in podocytes. In healthy podocytes, a dynamic and highly organized actin cytoskeleton is essential for maintaining the intricate structure of the foot processes, which form the final barrier to protein filtration in the kidney glomerulus. In many forms of CKD, this actin cytoskeleton becomes dysregulated, leading to foot process effacement and proteinuria.

This compound intervenes in this process by promoting the oligomerization of dynamin, a large GTPase, in an actin-dependent manner. This oligomerization enhances actin polymerization and cross-linking, thereby stabilizing the actin filaments and restoring the normal architecture of the podocyte foot processes. This, in turn, improves the integrity of the glomerular filtration barrier and reduces the leakage of protein into the urine.

Caption: Signaling pathway of this compound in podocytes.

Experimental Protocols

While detailed, step-by-step protocols for the synthesis and specific biological assays of this compound are not extensively published, this section outlines the general methodologies based on available literature.

HIV-1 Integrase Strand Transfer Assay (General Methodology)

This assay is designed to measure the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

-

Principle: A donor DNA substrate, mimicking the HIV-1 long terminal repeat (LTR), is incubated with recombinant HIV-1 integrase. In the presence of a target DNA substrate, the integrase catalyzes the insertion of the donor DNA into the target DNA. The inhibition of this process is measured.

-

General Procedure:

-

Immobilize a biotinylated donor DNA substrate onto a streptavidin-coated microplate.

-

Add recombinant HIV-1 integrase, which binds to the donor DNA.

-

Introduce the test compound (e.g., this compound) at various concentrations.

-

Add a labeled (e.g., with digoxin or a fluorescent tag) target DNA substrate.

-

Allow the strand transfer reaction to proceed for a defined period (e.g., 30-60 minutes) at 37°C.

-

Wash the plate to remove unbound reagents.

-

Detect the integrated target DNA using an antibody-enzyme conjugate (e.g., anti-digoxin-HRP) and a suitable substrate, or by fluorescence measurement.

-

Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the strand transfer activity by 50%.

-

In Vitro Dynamin Oligomerization and GTPase Activity Assay (General Methodology)

This assay assesses the effect of a compound on the self-assembly of dynamin and its enzymatic activity.

-

Principle: Dynamin's GTPase activity is significantly stimulated upon its self-assembly into oligomeric rings and helices. This can be measured by quantifying the rate of GTP hydrolysis.

-

General Procedure for GTPase Activity:

-

Purified recombinant dynamin is incubated in a reaction buffer.

-

The test compound (e.g., this compound) is added to the reaction.

-

The reaction is initiated by the addition of GTP.

-

The rate of GTP hydrolysis is measured over time by detecting the release of inorganic phosphate (Pi) using a colorimetric method (e.g., Malachite Green assay) or a fluorescence-based assay.

-

An increase in the rate of GTP hydrolysis in the presence of the compound suggests the promotion of dynamin oligomerization.

-

-

General Procedure for Oligomerization (Sedimentation Assay):

-

Incubate purified dynamin with or without the test compound under conditions that favor oligomerization.

-

Centrifuge the samples at high speed to pellet the oligomerized dynamin.

-

Analyze the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting to quantify the amount of dynamin in each fraction. An increase in the amount of dynamin in the pellet fraction in the presence of the compound indicates promotion of oligomerization.

-

Conclusion

This compound is a molecule with significant therapeutic promise, stemming from its well-defined dual mechanisms of action. Its ability to inhibit HIV-1 integrase and, perhaps more notably, to promote the stabilization of the actin cytoskeleton in podocytes through dynamin oligomerization, positions it as a valuable tool for research in virology and nephrology. While further studies are needed to fully elucidate its physicochemical properties and to develop detailed, standardized protocols for its synthesis and bioactivity assessment, the existing body of evidence strongly supports its continued investigation as a potential therapeutic agent for chronic kidney disease and HIV infection. This technical guide provides a solid foundation for researchers embarking on studies involving this intriguing compound.

References

- 1. Robust colorimetric assays for dynamin's basal and stimulated GTPase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 6. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Ryngo 1-23 supplier | CAS No: 171674-76-3 | AOBIOUS [aobious.com]

- 8. medkoo.com [medkoo.com]

- 9. This compound | HIV Protease | TargetMol [targetmol.com]

An In-depth Technical Guide on the Core Mechanism of Action of Bis-T-23

Introduction

Bis-T-23, also known as AG1717, is a small molecule compound initially identified as a tyrphostin derivative and an inhibitor of HIV-I integrase.[1] However, its more profound and therapeutically relevant mechanism of action lies in its ability to modulate the cellular cytoskeleton, specifically by promoting the actin-dependent oligomerization of dynamin.[1][2][3] This activity has positioned this compound as a promising therapeutic candidate for chronic kidney diseases (CKD) by targeting the intricate actin architecture of podocytes, the specialized cells of the kidney's filtration barrier.[2][3][4] This guide provides a comprehensive overview of the molecular mechanism, quantitative preclinical data, and key experimental methodologies related to this compound.

Core Mechanism of Action

The primary mechanism of action of this compound revolves around its interaction with the large GTPase dynamin. In podocytes, a healthy and dynamic actin cytoskeleton is crucial for maintaining the structure of their foot processes, which form the glomerular filtration barrier.[2][3] Dysregulation of this cytoskeleton is a common pathogenic feature across various forms of CKD, leading to proteinuria (the presence of excess protein in the urine).[2][3]

This compound positively modulates the function of dynamin. It promotes the oligomerization of dynamin into higher-order helical structures in a process that is dependent on the presence of actin filaments.[2][3][5] This enhanced oligomerization has two key consequences:

-

Increased Actin Polymerization: The dynamin oligomers act as scaffolds, promoting the polymerization of actin monomers into filaments.[2][3]

-

Actin Filament Cross-linking: These higher-order dynamin structures can cross-link existing actin microfilaments, organizing them into more robust and stable networks.[3]

By promoting actin polymerization and organization, this compound helps to restore the normal structure of the podocyte actin cytoskeleton.[2][3][6] This, in turn, re-establishes the integrity of the podocyte foot processes, improves the function of the glomerular filtration barrier, and consequently reduces proteinuria.[2][4]

While initially investigated as an HIV-I integrase inhibitor, this activity occurs at different concentrations and is a distinct mechanism.[1] The primary focus of current research is its effect on dynamin and the actin cytoskeleton in the context of kidney disease.[2][3][4]

Quantitative Data

The preclinical efficacy of this compound has been demonstrated across various animal models of kidney disease. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound

| Target | Action | Concentration | Reference |

| HIV-1 Integrase | Inhibition | 0.18 µM | [1] |

| Integrase-DNA Binding | Inhibition | 2 µM | [1] |

Table 2: In Vivo Efficacy of this compound in Animal Models of Kidney Disease

| Animal Model | Dosing Regimen | Key Outcomes | Reference |

| Lipopolysaccharide-induced transient proteinuria (mice) | 40 mg/kg (single dose) at 48 hours | Significantly lowered albumin/creatinine ratios (ACRs) at 50-56 hours (p<0.001). | [4] |

| α-actinin 4 point mutation (genetic CKD model, mice) | 40 mg/kg (single dose) | Decreased ACRs four hours after treatment (p<0.01). | [4] |

| Defective podocyte filtration (genetic CKD model, mice) | Daily treatment for 6 days | Drastically reduced ACRs (p<0.001); Increased survival over controls (p<0.02). | [4] |

| Streptozotocin-induced diabetic nephropathy (mice) | Daily treatment for 8 days | Significantly reduced proteinuria (p<0.01). | [4] |

| Diverse genetic and chronic glomerular disease models (rodents) | 20 and 40 mg/kg (i.p.) | Ameliorated or prevented proteinuria; Diminished mesangial matrix expansion. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summarized protocols for key experiments used to characterize the mechanism of action of this compound.

In Vivo Animal Studies for Efficacy Assessment

Objective: To determine the in vivo efficacy of this compound in reducing proteinuria and ameliorating kidney damage in mouse models of CKD.

1. Animal Models:

- Induced Proteinuria Model: C57BL/6 mice are injected with lipopolysaccharide (LPS) to induce transient proteinuria.[4]

- Genetic CKD Models:

- Mice homozygous for a point mutation in the α-actinin 4 protein.[4]

- Mice with a genetic defect leading to faulty filtration at podocyte foot processes (e.g., CD2AP knockout mice).[1][4]

- Disease-Induced Model: Diabetes is induced in mice using streptozotocin to model diabetic nephropathy.[4]

2. Treatment Regimen:

- This compound is typically dissolved in a suitable vehicle (e.g., DMSO).

- Administration is performed via intraperitoneal (i.p.) injection.[1]

- Doses range from 20 to 40 mg/kg.[1][4]

- Treatment duration varies from a single dose to daily administrations for several days (e.g., 6-8 days).[4]

3. Outcome Measures:

- Proteinuria Assessment: Urine is collected at specified time points, and the albumin-to-creatinine ratio (ACR) is measured to quantify proteinuria.[4]

- Histological Analysis: Kidney tissues are harvested, fixed, and sectioned. Staining techniques (e.g., Periodic acid-Schiff) are used to assess glomerular morphology, such as mesangial matrix expansion.[1]

- Electron Microscopy: Transmission electron microscopy (TEM) is used to examine the ultrastructure of podocyte foot processes.[2][3]

- Survival Analysis: In chronic models, animal survival is monitored over time.[4]

In Vitro Podocyte Culture and Analysis

Objective: To investigate the direct effects of this compound on the actin cytoskeleton and focal adhesions in cultured podocytes.

1. Cell Culture:

- Conditionally immortalized mouse podocytes are cultured under permissive conditions to allow for proliferation.

- Cells are then transferred to non-permissive conditions (e.g., temperature shift) to induce differentiation into a mature podocyte phenotype.

2. Treatment:

- Differentiated podocytes are treated with this compound at various concentrations or with a vehicle control (DMSO) for a specified duration (e.g., 1 hour).[6]

3. Immunofluorescence Microscopy:

- Following treatment, cells are fixed (e.g., with paraformaldehyde) and permeabilized.

- Cells are stained with:

- Phalloidin conjugated to a fluorophore to visualize F-actin and stress fibers.

- Antibodies against focal adhesion proteins (e.g., vinculin) followed by fluorescently labeled secondary antibodies.[6]

- Coverslips are mounted, and cells are imaged using a fluorescence microscope.

4. Image Analysis:

- The number and size of focal adhesions are quantified.[3]

- The organization and intensity of actin stress fibers are qualitatively and quantitatively assessed.[3][6]

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of this compound in ameliorating CKD-induced proteinuria.

Experimental Workflow for In Vivo Efficacy Testing

Caption: A generalized workflow for preclinical in vivo testing of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological targeting of actin-dependent dynamin oligomerization ameliorates chronic kidney disease in diverse animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological targeting of actin-dependent dynamin oligomerization ameliorates chronic kidney disease in diverse animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2minutemedicine.com [2minutemedicine.com]

- 5. researchgate.net [researchgate.net]

- 6. Drugs targeting dynamin can restore cytoskeleton and focal contact alterations of urinary podocytes derived from patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis-T-23 AG1717: A Novel Modulator of Podocyte Actin Dynamics for the Treatment of Chronic Kidney Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-T-23, also known as AG1717, is a tyrphostin derivative initially identified as an HIV-I integrase inhibitor.[1][2] However, its potent activity in promoting actin-dependent dynamin oligomerization has pivoted its therapeutic investigation towards chronic kidney disease (CKD).[1][3] Dysregulation of the actin cytoskeleton in podocytes, specialized epithelial cells of the glomerulus, is a common pathogenic pathway in various forms of CKD, leading to proteinuria and progressive renal failure.[3][4] this compound has emerged as a promising therapeutic candidate by targeting this fundamental mechanism. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound in the context of CKD.

Core Mechanism of Action: Targeting Dynamin-Actin Interaction in Podocytes

The primary therapeutic effect of this compound in the context of kidney disease stems from its ability to modulate the actin cytoskeleton of podocytes.[3] This is achieved by promoting the oligomerization of dynamin, a large GTPase essential for maintaining the intricate architecture of podocyte foot processes.[1][3]

In injured podocytes, the actin cytoskeleton is often disrupted, leading to foot process effacement and a compromised glomerular filtration barrier.[3][4] this compound intervenes by facilitating the formation of higher-order dynamin oligomers, which in turn increases actin polymerization and cross-links actin filaments.[1][3][5] This stabilization of the actin cytoskeleton helps to restore the normal ultrastructure of podocyte foot processes, thereby ameliorating proteinuria.[3] The compound has been shown to increase the number of focal adhesions and stress fibers in cultured podocytes.[2][6]

Below is a diagram illustrating the proposed signaling pathway of this compound in podocytes.

Caption: Signaling pathway of this compound in podocytes.

Preclinical Efficacy: Quantitative Data from In Vivo Models

The therapeutic potential of this compound has been evaluated in various animal models of both transient and chronic kidney disease. The compound has consistently demonstrated the ability to reduce proteinuria and improve glomerular histology.

Transient Kidney Disease Models

| Animal Model | Induction Agent | This compound Dosage | Key Findings | Reference(s) |

| Mice | Lipopolysaccharide (LPS) | 40 mg/kg | Significantly lowered proteinuria at 50-56 hours post-LPS injection. | [7] |

| Rats | Puromycin Aminonucleoside (PAN) | Not specified | Significantly reduced proteinuria on days 18 and 24 post-PAN injection. | [1] |

Chronic Kidney Disease (CKD) Models

| Animal Model | Genetic Defect/Induction | This compound Dosage | Key Findings | Reference(s) |

| ACTN4K256E Mice | Point mutation in α-actinin 4 | 40 mg/kg (single dose) | Transient reduction of proteinuria. | [7] |

| PKCεKO Mice | Knockout of Protein Kinase C epsilon | 40 mg/kg (daily for 8 days) | Transient reduction of proteinuria. | [2][8] |

| CD2APKO Mice | Knockout of CD2-associated protein | Not specified | Completely prevented the onset of high-level proteinuria and significantly extended lifespan. | [2] |

| Diabetic Mice | Streptozotocin-induced | Not specified (daily for 8 days) | Significantly reduced proteinuria. | [7] |

| Zebrafish | Dynamin-2 knockdown | 1 ng per larva | Restored podocyte function and reduced protein leakage. | [5][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the general protocols used in the preclinical evaluation of this compound.

Animal Models of Kidney Disease

A variety of established animal models were used to induce kidney injury and assess the therapeutic effects of this compound.[9]

-

LPS-Induced Proteinuria: Mice are injected with lipopolysaccharide to induce a transient inflammatory response and subsequent proteinuria.[7]

-

PAN-Induced Nephrosis: Rats are treated with puromycin aminonucleoside, which causes direct podocyte injury and heavy proteinuria.[1]

-

Genetic Models of CKD:

-

Streptozotocin-Induced Diabetic Nephropathy: Diabetes is induced in mice using streptozotocin, leading to the development of kidney complications, including proteinuria.[7]

-

Zebrafish Model: Morpholinos are used to knock down dynamin-2 expression in zebrafish larvae, resulting in podocyte dysfunction.[5]

The following diagram depicts a generalized experimental workflow for evaluating this compound in a mouse model of CKD.

Caption: Generalized experimental workflow.

Administration of this compound

This compound is typically administered via intraperitoneal (i.p.) injection.[2] Dosages of 20 and 40 mg/kg have been shown to be effective in ameliorating proteinuria in rodent models.[2] For in vitro studies with cultured podocytes, a concentration of 1 ng has been used.[2]

Assessment of Renal Function and Structure

-

Proteinuria Measurement: Urine samples are collected to determine the levels of albumin and creatinine. The albumin-to-creatinine ratio is a key indicator of kidney damage.[1][7]

-

Histological Analysis: Kidney tissues are processed for histological examination to assess glomerular morphology, including podocyte foot process effacement and mesangial matrix expansion.[2][3]

Future Directions and Considerations

The preclinical data for this compound are compelling, suggesting that targeting the podocyte actin cytoskeleton through the promotion of dynamin oligomerization is a viable therapeutic strategy for a range of chronic kidney diseases.[3] However, as dynamin is a ubiquitous protein, the systemic effects of this compound need to be carefully evaluated.[7] Future research should focus on developing strategies to specifically target podocytes to minimize potential off-target effects.[7] Furthermore, the efficacy and safety of this compound in human patients with nephrotic syndrome are yet to be determined.[6]

Conclusion

This compound AG1717 represents a novel, mechanism-based approach to the treatment of chronic kidney disease. By targeting the fundamental role of the actin cytoskeleton in maintaining podocyte integrity, this compound has demonstrated significant preclinical efficacy in reducing proteinuria and preserving glomerular structure in diverse animal models. This in-depth technical guide provides a foundation for further research and development of this promising therapeutic agent.

References

- 1. Pharmacological targeting of actin-dependent dynamin oligomerization ameliorates chronic kidney disease in diverse animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological targeting of actin-dependent dynamin oligomerization ameliorates chronic kidney disease in diverse animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the podocyte cytoskeleton: from pathogenesis to therapy in proteinuric kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Drugs targeting dynamin can restore cytoskeleton and focal contact alterations of urinary podocytes derived from patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2minutemedicine.com [2minutemedicine.com]

- 8. researchgate.net [researchgate.net]

- 9. Animal Models of Kidney Disease: Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Bis-T-23 Tyrphostin Derivative: A Technical Guide to its Core Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bis-T-23 tyrphostin derivative, also known as AG1717, is a small molecule of significant interest in biomedical research, primarily for its dual activities as an HIV-1 integrase inhibitor and a promoter of actin-dependent dynamin oligomerization.[1] This technical guide provides a comprehensive overview of the core characteristics of this compound, including its quantitative biological activities, its mechanism of action, and the experimental methodologies used to characterize it. This document is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Quantitative Data Summary

The biological activity of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

In Vitro Activity of this compound

| Target/Process | Assay | Species | Concentration/IC50 | Reference |

| HIV-1 Integrase | Inhibition of HIV-1 Integrase Activity | - | 0.18 µM | [1] |

| HIV-1 Integrase | Inhibition of Integrase-DNA Binding | - | 2 µM | [1] |

| Dynamin Oligomerization | Promotion of Actin-Dependent Dynamin Oligomerization | Zebrafish | 1 ng (in vivo) | [1] |

In Vivo Efficacy of this compound in Animal Models of Kidney Disease

| Animal Model | Dosing Regimen (Intraperitoneal) | Key Findings | Reference |

| Puromycin Aminonucleoside (PAN) induced nephrosis in rats | 20 mg/kg, once daily for 6 consecutive days | Significantly reduced proteinuria on days 18 and 24.[2] | [2] |

| Lipopolysaccharide (LPS) induced transient proteinuria in mice | 40 mg/kg | Significantly lowered proteinuria.[3] | [3] |

| ACTN4 mutant mice (genetic model of CKD) | 40 mg/kg (single dose) | Transient reduction in proteinuria.[3][4] | [3][4] |

| CD2AP knockout mice | 40 mg/kg, daily for 6 consecutive days | Almost completely prevented the onset of high-level proteinuria and significantly extended lifespan.[4] | [4] |

| PKCε knockout mice | 40 mg/kg (single dose) | Caused a transient reduction of proteinuria.[1] | [1] |

| Streptozotocin-induced diabetic nephropathy in mice | 20 mg/kg, daily for 8 consecutive days | Significantly reduced proteinuria.[3] | [3] |

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound in the context of kidney disease is the promotion of actin-dependent dynamin oligomerization.[1][2][5] In healthy podocytes, which are critical cells in the kidney's filtration barrier, dynamin plays a crucial role in maintaining the integrity of the actin cytoskeleton.[2][5] Various insults can lead to the disorganization of this cytoskeleton, resulting in podocyte injury and proteinuria.

This compound intervenes in this process by promoting the assembly of dynamin into higher-order oligomers.[2] This oligomerization stabilizes the actin cytoskeleton, leading to the formation and maturation of stress fibers and focal adhesions.[6] The stabilized cytoskeleton restores the normal structure and function of podocytes, thereby ameliorating proteinuria and preventing further kidney damage.[2][5]

Experimental Protocols

HIV-1 Integrase Inhibition Assay

The inhibitory effect of this compound on HIV-1 integrase is a crucial aspect of its characterization. A typical assay to determine this activity involves the following steps:

-

Reagents and Materials : Recombinant HIV-1 integrase, a donor DNA substrate (often a labeled oligonucleotide corresponding to the viral LTR), a target DNA substrate, and the inhibitor (this compound).

-

Assay Principle : The assay measures the ability of the integrase to catalyze the strand transfer reaction, which is the insertion of the donor DNA into the target DNA.

-

Procedure Overview :

-

Recombinant HIV-1 integrase is incubated with the donor DNA to allow for the formation of the integrase-DNA complex.

-

This compound at various concentrations is added to the reaction mixture.

-

The strand transfer reaction is initiated by the addition of the target DNA.

-

The reaction products are then detected and quantified. This can be achieved through various methods, such as gel electrophoresis and autoradiography if radiolabeled DNA is used, or through ELISA-based formats with labeled oligonucleotides.

-

-

Data Analysis : The concentration of this compound that inhibits 50% of the integrase activity (IC50) is calculated from a dose-response curve.

Assessment of Dynamin Oligomerization

The ability of this compound to promote dynamin oligomerization is central to its therapeutic effect in kidney disease. This is often assessed through a combination of biochemical and cell-based assays:

-

In Vitro Oligomerization Assay :

-

Purified dynamin protein is incubated with or without this compound in the presence of actin filaments.

-

The mixture is then subjected to high-speed centrifugation to pellet the oligomerized dynamin along with the actin filaments.

-

The amount of dynamin in the pellet versus the supernatant is quantified by SDS-PAGE and Western blotting, providing a measure of oligomerization.

-

-

Cell-Based Assays :

-

Cultured podocytes are treated with this compound.

-

Cells are then lysed, and the lysates are subjected to techniques such as sucrose density gradient centrifugation or size-exclusion chromatography to separate protein complexes based on size.

-

Fractions are collected and analyzed by Western blotting for the presence of dynamin to determine the distribution between monomeric and oligomeric forms.

-

Evaluation of Podocyte Cytoskeletal Integrity

The downstream effect of this compound on the podocyte actin cytoskeleton is a key indicator of its functional activity. This is typically visualized and quantified using immunofluorescence microscopy:

-

Cell Culture and Treatment : Podocytes are cultured on a suitable substrate (e.g., collagen-coated coverslips) and treated with this compound or a vehicle control. In some experiments, podocyte injury is induced using agents like lipopolysaccharide (LPS).

-

Immunofluorescence Staining :

-

Cells are fixed and permeabilized.

-

The actin cytoskeleton is stained using fluorescently labeled phalloidin.

-

Focal adhesions are visualized by staining for proteins such as vinculin or paxillin using specific primary antibodies followed by fluorescently labeled secondary antibodies.

-

-

Microscopy and Image Analysis :

-

Stained cells are imaged using a fluorescence microscope.

-

The formation of stress fibers (thick bundles of actin filaments) and the number and size of focal adhesions are quantified using image analysis software. An increase in stress fibers and focal adhesions in this compound-treated cells indicates a stabilization of the cytoskeleton.

-

In Vivo Efficacy Studies in Animal Models of Proteinuria

The therapeutic potential of this compound is ultimately evaluated in animal models that mimic human kidney disease.

-

Animal Models : Various models are used, including those induced by toxins (e.g., puromycin aminonucleoside, lipopolysaccharide) and genetic models (e.g., ACTN4 mutant mice, CD2AP knockout mice).

-

Drug Administration : this compound is typically administered via intraperitoneal (i.p.) injection at doses ranging from 20 to 40 mg/kg.

-

Assessment of Proteinuria :

-

Urine samples are collected from the animals at specified time points.

-

The concentration of albumin (a major protein found in the urine during kidney disease) and creatinine in the urine is measured.

-

The albumin-to-creatinine ratio (ACR) is calculated to normalize for variations in urine concentration. A significant reduction in the ACR in the this compound-treated group compared to the control group indicates a therapeutic effect.

-

-

Histological Analysis : At the end of the study, kidneys are harvested, fixed, and sectioned. The tissue sections are then stained (e.g., with Periodic acid-Schiff stain) to examine the glomerular structure and assess the degree of kidney damage. Improvements in glomerular histology in the treated animals provide further evidence of the compound's efficacy.

Conclusion

The this compound tyrphostin derivative presents a compelling profile as a multi-functional therapeutic agent. Its ability to inhibit HIV-1 integrase and, perhaps more significantly, to protect against kidney damage by stabilizing the podocyte actin cytoskeleton through the promotion of dynamin oligomerization, underscores its potential in addressing unmet medical needs. The quantitative data and mechanistic insights provided in this guide offer a solid foundation for further research and development of this compound and related compounds. Future investigations should focus on elucidating more detailed pharmacokinetic and pharmacodynamic profiles and on optimizing its therapeutic index for potential clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological targeting of actin-dependent dynamin oligomerization ameliorates chronic kidney disease in diverse animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2minutemedicine.com [2minutemedicine.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological targeting of actin-dependent dynamin oligomerization ameliorates chronic kidney disease in diverse animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drugs targeting dynamin can restore cytoskeleton and focal contact alterations of urinary podocytes derived from patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Bis-T-23 (CAS Number: 171674-76-3): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-T-23, also known as AG1717, is a tyrphostin derivative with the CAS number 171674-76-3.[1][2] It has emerged as a significant research compound due to its dual activities as a promoter of actin-dependent dynamin oligomerization and an inhibitor of HIV-I integrase.[1][3][4] This technical guide provides an in-depth overview of this compound, consolidating available data on its chemical properties, mechanism of action, and experimental applications, with a particular focus on its potential in chronic kidney disease (CKD) and HIV research. The information is presented to support further investigation and drug development efforts.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C23H20N4O8.[5] A summary of its key chemical identifiers and properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 171674-76-3 | [5] |

| Synonyms | AG1717, Bis-T 23, Bis T-23 | [3][5] |

| IUPAC Name | (2E,2'E)-N,N'-(propane-1,3-diyl)bis(2-cyano-3-(3,4,5-trihydroxyphenyl)acrylamide) | [5] |

| Molecular Formula | C23H20N4O8 | [5] |

| Molecular Weight | 480.43 g/mol | [5] |

| Appearance | Not specified in literature | |

| Solubility | Soluble in DMSO (12.01 mg/mL, 25 mM) with sonication recommended. | [3] |

| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C in a dry, dark environment. | [5] |

Mechanism of Action

The primary and most extensively studied mechanism of action of this compound is its role in promoting the actin-dependent oligomerization of dynamin.[3][5][6] Dynamin is a large GTPase that plays a crucial role in endocytosis and the regulation of the actin cytoskeleton.[6]

Promotion of Dynamin Oligomerization and Actin Cytoskeleton Regulation

This compound acts as a pharmacological inducer of dynamin oligomerization.[6] This process is critical for the proper function of podocytes, specialized cells in the kidney's glomeruli responsible for filtration.[6] In injured podocytes, the actin cytoskeleton can become dysregulated, leading to proteinuria, a hallmark of chronic kidney disease.[6] this compound promotes the assembly of dynamin into higher-order structures, which in turn stabilizes the actin cytoskeleton, restores podocyte architecture, and improves the integrity of the glomerular filtration barrier.[6][7] This leads to a reduction in proteinuria and ameliorates kidney damage in various animal models of CKD.[6]

The proposed signaling pathway is visualized in the following diagram:

Inhibition of HIV-1 Integrase

This compound has also been identified as an inhibitor of HIV-1 integrase, a viral enzyme essential for the integration of the viral genome into the host cell's DNA.[1][8] It has been shown to inhibit the binding of the integrase to its substrate DNA.[1] This activity suggests its potential as a therapeutic agent in the context of HIV infection.

Quantitative Data

The following tables summarize the available quantitative data for this compound from various experimental studies.

Table 2: In Vitro Efficacy of this compound

| Assay | Target | Concentration | Effect | Reference |

| HIV-1 Integrase Inhibition | HIV-1 Integrase | 0.18 µM | Inhibition of enzyme activity | [1] |

| DNA Binding Inhibition | HIV-1 Integrase | 2 µM | Inhibition of binding to substrate DNA | [1] |

| Dynamin Oligomerization | Podocytes | 1 ng | Promotes actin-dependent dynamin oligomerization | [1][8] |

Table 3: In Vivo Efficacy of this compound in Animal Models of Kidney Disease

| Animal Model | Administration Route | Dosage | Treatment Regimen | Outcome | Reference |

| LPS-induced transient proteinuria (mice) | Intraperitoneal (i.p.) | 20, 40 mg/kg | Single dose | Ameliorated proteinuria | [1] |

| Genetic and chronic glomerular disease (rodents) | Intraperitoneal (i.p.) | 20, 40 mg/kg | Not specified | Ameliorated or prevented proteinuria, diminished mesangial matrix expansion | [1] |

| Puromycin aminonucleoside-induced nephrosis (rats) | Not specified | Not specified | Injected on day 12 post-induction | Significantly reduced proteinuria on days 18 and 24 | [6] |

| PKCε knockout mice | Not specified | 40 mg/kg | Daily for 8 days | Prevented progression and significantly lowered proteinuria | [6] |

| Streptozotocin-induced diabetes (mice) | Not specified | Not specified | Daily for 8 consecutive days | Lowered proteinuria | [6] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments involving this compound.

HIV-1 Integrase Inhibition Assay

A common method to assess HIV-1 integrase inhibition is a non-radioactive assay that measures the strand transfer activity of the enzyme.

-

Principle: A donor substrate DNA (representing the viral DNA) is immobilized on a plate. Recombinant HIV-1 integrase is added, followed by the test compound (this compound) and a target substrate DNA (representing the host DNA). The integration of the donor into the target DNA is detected colorimetrically.

-

General Protocol:

-

Coat a 96-well plate with streptavidin and then with a biotin-labeled donor substrate DNA.

-

Add recombinant HIV-1 integrase to the wells and incubate.

-

Add various concentrations of this compound.

-

Add a labeled target substrate DNA to initiate the strand transfer reaction.

-

Detect the integrated product using an antibody-based colorimetric method.

-

Measure the absorbance to quantify the level of inhibition.

-

A generalized workflow for this assay is presented below:

Podocyte Culture and Treatment for Cytoskeleton Analysis

To investigate the effect of this compound on the podocyte actin cytoskeleton, cultured podocytes are often used.

-

Cell Culture: Conditionally immortalized mouse or human podocyte cell lines are commonly used. They are cultured under permissive conditions to allow for proliferation and then switched to non-permissive conditions to induce differentiation into mature podocytes.

-

Treatment: Differentiated podocytes are treated with an injurious agent (e.g., puromycin aminonucleoside or lipopolysaccharide) to induce cytoskeletal disruption. Subsequently, cells are treated with this compound (typically in the µM range) or a vehicle control (DMSO).

-

Staining and Imaging:

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Stain for F-actin using fluorescently labeled phalloidin.

-

Stain for focal adhesions using an antibody against proteins like vinculin or paxillin.

-

Stain the nuclei with DAPI.

-

Image the cells using fluorescence microscopy.

-

-

Analysis: The formation of stress fibers and the number and size of focal adhesions are quantified to assess the effect of this compound on cytoskeletal organization.

Animal Models of Chronic Kidney Disease

Several animal models are used to evaluate the in vivo efficacy of this compound.

-

Induction of Proteinuria:

-

LPS-induced model: Mice are injected with lipopolysaccharide to induce transient proteinuria.

-

Puromycin aminonucleoside (PAN) nephrosis model: Rats are injected with PAN to induce podocyte injury and proteinuria.

-

Genetic models: Mice with specific gene mutations that lead to kidney disease (e.g., PKCε knockout mice) are used.

-

Diabetes-induced nephropathy: Diabetes is induced in mice (e.g., with streptozotocin) to model diabetic kidney disease.

-

-

Treatment: this compound is typically administered via intraperitoneal injection at doses ranging from 20-40 mg/kg.

-

Outcome Measurement: The primary outcome is the level of proteinuria, which is often measured as the urine albumin-to-creatinine ratio (ACR). Kidney histology is also examined to assess structural changes.

The logical relationship for evaluating this compound in a CKD model is as follows:

Conclusion

This compound is a valuable research tool with a well-defined mechanism of action related to the promotion of actin-dependent dynamin oligomerization. This activity has shown significant promise in preclinical models of chronic kidney disease by restoring podocyte function and reducing proteinuria. Additionally, its ability to inhibit HIV-1 integrase warrants further exploration for potential antiviral applications. The data and protocols summarized in this document provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic development of this compound and related compounds.

References

- 1. 2minutemedicine.com [2minutemedicine.com]

- 2. Direct dynamin–actin interactions regulate the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological targeting of actin-dependent dynamin oligomerization ameliorates chronic kidney disease in diverse animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological targeting of actin-dependent dynamin oligomerization ameliorates chronic kidney disease in diverse animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drugs targeting dynamin can restore cytoskeleton and focal contact alterations of urinary podocytes derived from patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. immune-system-research.com [immune-system-research.com]

In Vitro Stability and Solubility of Bis-T-23: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-T-23, also known as AG1717, is a tyrphostin derivative initially identified as an inhibitor of HIV-1 integrase.[1] More recently, it has garnered significant attention for its role as a promoter of actin-dependent dynamin oligomerization.[1] This activity has positioned this compound as a valuable research tool for investigating cellular processes involving the actin cytoskeleton, particularly in the context of kidney diseases.[2][3] This technical guide provides a comprehensive overview of the available data on the in vitro stability and solubility of this compound, along with detailed experimental protocols and a visualization of its signaling pathway.

Data Presentation: Solubility and Stability

Solubility

The solubility of this compound has been reported in the organic solvent dimethyl sulfoxide (DMSO). It is important to note that different suppliers provide varying solubility data, and the hygroscopic nature of the compound can impact its dissolution.[1]

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 100 | 208.15 | Requires sonication; hygroscopic.[1] |

| DMSO | 12.01 | 25 | Sonication is recommended.[4] |

Aqueous Solubility: Data on the aqueous solubility of this compound in physiological buffers (e.g., PBS) is not currently available in published literature. Researchers should determine the aqueous solubility under their specific experimental conditions.

In Vitro Stability

Quantitative data on the in vitro stability of this compound in plasma and liver microsomes, such as half-life (t½) or the percentage of compound remaining over time, are not available in publicly accessible studies. The following sections provide generalized protocols that can be adapted to assess the stability of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vitro stability of a test compound like this compound. These protocols are based on standard industry practices and should be optimized for specific experimental setups.

Plasma Stability Assay

This assay evaluates the stability of a test compound in plasma from various species to identify potential degradation by plasma enzymes.

Materials:

-

Test compound (this compound) stock solution (e.g., 10 mM in DMSO)

-

Control compound with known plasma stability

-

Blank plasma (e.g., human, mouse, rat)

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN) or other suitable organic solvent for protein precipitation

-

Incubator or water bath at 37°C

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation:

-

Pre-warm plasma and PBS to 37°C.

-

Prepare a working solution of the test compound by diluting the stock solution with PBS to the desired concentration (e.g., 100 µM).

-

-

Incubation:

-

In triplicate for each time point, add the test compound working solution to the pre-warmed plasma to achieve a final concentration of 1-10 µM. The final DMSO concentration should typically be ≤1%.

-

Incubate the samples at 37°C with gentle shaking.

-

Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Sample Processing:

-

To stop the reaction, add a cold protein precipitation solvent (e.g., ACN containing an internal standard) to each aliquot at a ratio of 3:1 (v/v).

-

Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at a high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.

-

-

Analysis:

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

Quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a test compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Materials:

-

Test compound (this compound) stock solution (e.g., 10 mM in DMSO)

-

Control compound with known metabolic stability

-

Pooled liver microsomes (e.g., human, mouse, rat)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for reaction termination

-

Incubator or water bath at 37°C

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation:

-

Prepare a working solution of the test compound in phosphate buffer.

-

Prepare a microsomal suspension in phosphate buffer.

-

-

Incubation:

-

Pre-incubate the test compound and the microsomal suspension at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be included.

-

The final concentration of the test compound is typically 1 µM, and the microsomal protein concentration is around 0.5-1 mg/mL. The final DMSO concentration should be kept low (e.g., <0.1%).

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

-

-

Sample Processing:

-

Terminate the reaction by adding a cold quenching solvent (e.g., ACN with an internal standard) to each aliquot.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

-

Analysis:

-

Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

Calculate the in vitro half-life (t½) from the slope of the linear portion of the curve.

-

Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

-

Signaling Pathway and Experimental Workflow Visualization

This compound Mechanism of Action: Promotion of Actin-Dependent Dynamin Oligomerization

This compound exerts its biological effects by promoting the oligomerization of the large GTPase dynamin in an actin-dependent manner. This leads to the stabilization and reorganization of the actin cytoskeleton. In podocytes, this action has been shown to be beneficial in models of chronic kidney disease.[2][3]

Caption: this compound promotes actin-dependent dynamin oligomerization.

Experimental Workflow for In Vitro Stability Assays

The following diagram illustrates a typical workflow for conducting in vitro stability assays, such as plasma or microsomal stability.

References

The Role of Bis-T-23 in Promoting Dynamin Oligomerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The large GTPase dynamin is a critical regulator of membrane fission events, playing a pivotal role in processes such as endocytosis and vesicular trafficking. Its function is intrinsically linked to its ability to self-assemble, or oligomerize, into higher-order structures. Dysregulation of dynamin-mediated processes has been implicated in a variety of pathologies, making it an attractive therapeutic target. This technical guide provides an in-depth examination of Bis-T-23, a small molecule that has emerged as a significant promoter of actin-dependent dynamin oligomerization. We will explore its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of modulating dynamin function.

Introduction to Dynamin and its Oligomerization

Dynamin is a multifaceted protein characterized by several key domains: a GTPase domain, a middle domain, a pleckstrin homology (PH) domain, a GTPase effector domain (GED), and a proline-rich domain (PRD). The interplay between these domains governs dynamin's ability to bind to membranes, interact with other proteins, and, most importantly, self-assemble.

The process of dynamin oligomerization is fundamental to its function. In solution, dynamin exists primarily as dimers and tetramers which exhibit a basal rate of GTP hydrolysis.[1] However, upon recruitment to the membrane and in the presence of actin, dynamin undergoes a conformational change that facilitates its assembly into helical collars around the necks of budding vesicles. This oligomerization dramatically stimulates its GTPase activity, leading to a conformational change that drives membrane constriction and eventual fission.

This compound: A Promoter of Actin-Dependent Dynamin Oligomerization

This compound, also known as AG1717, is a tyrphostin derivative that has been identified as a potent promoter of actin-dependent dynamin oligomerization.[2] Originally investigated as an HIV-1 integrase inhibitor, its effects on dynamin have opened new avenues for its therapeutic application, particularly in the context of chronic kidney disease (CKD).[2]

The primary mechanism of action of this compound involves the stabilization of dynamin oligomers.[1] By promoting this assembled state, this compound enhances the inherent functions of dynamin, particularly its interaction with the actin cytoskeleton. This is crucial in specialized cells like podocytes, where the integrity of the actin cytoskeleton is paramount for normal function.[1][3][4]

Quantitative Analysis of this compound's Effect on Dynamin

The following table summarizes the key quantitative data regarding the effect of this compound on dynamin activity.

| Parameter | Value | Cell/System Type | Reference |

| Dynamin Polymerization (in vitro) | ~30-fold increase with this compound | Recombinant dynamin 2-WT | [5] |

| Dynamin 2-K562E Polymerization (in vitro) | ~3.5-fold increase with this compound | Recombinant dynamin 2-K562E mutant | [5] |

| HIV-1 Integrase Inhibition | 0.18 µM | In vitro assay | [2] |

| Inhibition of Integrase-DNA Binding | 2 µM | In vitro assay | [2] |

Signaling Pathway and Mechanism of Action

The signaling pathway through which this compound exerts its effects is centered on the interplay between dynamin and the actin cytoskeleton.

References

- 1. Pharmacological targeting of actin-dependent dynamin oligomerization ameliorates chronic kidney disease in diverse animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Drugs targeting dynamin can restore cytoskeleton and focal contact alterations of urinary podocytes derived from patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological targeting of actin-dependent dynamin oligomerization ameliorates chronic kidney disease in diverse animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The Lipid-Binding Defective Dynamin 2 Mutant in Charcot-Marie-Tooth Disease Impairs Proper Actin Bundling and Actin Organization in Glomerular Podocytes [frontiersin.org]

Bis-T-23: A Technical Overview of an HIV-1 Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-T-23, also known as AG1717, is a tyrphostin derivative identified as an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) integrase. This enzyme is crucial for the replication of HIV-1 as it catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for the establishment of a persistent infection. The inhibition of integrase is a clinically validated strategy in antiretroviral therapy. This technical guide provides a comprehensive overview of the available data on this compound as an HIV-1 integrase inhibitor, focusing on its mechanism of action, quantitative inhibitory data, and the general experimental protocols used to characterize such compounds.

Mechanism of Action

This compound exerts its anti-HIV-1 activity by targeting the viral integrase enzyme. The integration process is a two-step reaction catalyzed by integrase: 3'-processing followed by strand transfer. This compound has been shown to inhibit both of these key catalytic activities. Furthermore, it interferes with the binding of the integrase enzyme to its DNA substrate. The binding of tyrphostins like this compound is thought to occur at or near the catalytic core of the HIV-1 integrase.[1]

Quantitative Inhibitory Data

The inhibitory activity of this compound against HIV-1 integrase has been quantified in biochemical assays. The following table summarizes the key findings.

| Parameter | Value | Description |

| HIV-1 Integrase Inhibition | 0.18 µM | Concentration required to inhibit the overall activity of HIV-1 integrase.[2] |

| Integrase-DNA Binding Inhibition | 2 µM | Concentration required to inhibit the binding of HIV-1 integrase to its substrate DNA.[2] |

Experimental Protocols

While the specific, detailed experimental protocols used to generate the above data for this compound are detailed in a 1995 publication by Mazumder et al. in Biochemistry, the full text of this article is not widely available. However, based on standard methodologies for assessing HIV-1 integrase inhibitors, the following general protocols are representative of the techniques likely employed.

HIV-1 Integrase 3'-Processing and Strand Transfer Assays (General Protocol)

These assays are designed to measure the two key catalytic activities of HIV-1 integrase. They are often performed using purified recombinant integrase and oligonucleotide substrates that mimic the ends of the viral long terminal repeats (LTRs).

1. Reagents and Materials:

-

Purified recombinant HIV-1 integrase protein.

-

Oligonucleotide substrates mimicking the U5 end of the HIV-1 LTR, often labeled (e.g., with biotin or a radioactive isotope).

-

Reaction buffer containing a divalent cation (e.g., Mg²⁺ or Mn²⁺), DTT, and a buffering agent (e.g., HEPES or MOPS).

-

Target DNA (for strand transfer assay).

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO).

-

Gel electrophoresis apparatus and reagents for product analysis.

-

Detection system (e.g., autoradiography for radioactive labels, or a streptavidin-conjugate system for biotin labels).

2. Assay Procedure:

-

Reaction Setup: The reaction is typically set up in a microcentrifuge tube or a 96-well plate.

-

Incubation: Purified HIV-1 integrase is pre-incubated with the test compound (this compound) at various concentrations in the reaction buffer.

-

Initiation of Reaction: The reaction is initiated by the addition of the labeled oligonucleotide substrate. For the strand transfer assay, a target DNA is also included.

-

Reaction Conditions: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (typically 37 °C).

-

Termination: The reaction is stopped by the addition of a stop solution, which often contains a chelating agent (e.g., EDTA) and a denaturing agent (e.g., formamide).

-

Product Analysis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis.

-

Detection and Quantification: The processed (shorter) DNA product (in the 3'-processing assay) and the strand transfer products (larger DNA molecules) are visualized and quantified using an appropriate detection method. The intensity of the product bands in the presence of the inhibitor is compared to a no-inhibitor control to determine the percent inhibition and subsequently the IC50 value.

HIV-1 Integrase-DNA Binding Assay (General Protocol)

This assay measures the ability of an inhibitor to prevent the binding of HIV-1 integrase to its DNA substrate.

1. Reagents and Materials:

-

Purified recombinant HIV-1 integrase protein.

-

Biotinylated oligonucleotide substrate corresponding to the HIV-1 LTR.

-

Streptavidin-coated microplates.

-

Antibody specific for HIV-1 integrase, conjugated to a reporter enzyme (e.g., horseradish peroxidase - HRP).

-

Substrate for the reporter enzyme (e.g., TMB for HRP).

-

Wash buffers and blocking solutions.

-

This compound (or other test compounds).

2. Assay Procedure:

-

Plate Coating: The wells of a streptavidin-coated microplate are coated with the biotinylated oligonucleotide substrate.

-

Blocking: The wells are blocked to prevent non-specific binding.

-

Inhibitor Incubation: The test compound (this compound) is added to the wells at various concentrations.

-

Integrase Binding: Purified HIV-1 integrase is added to the wells and incubated to allow binding to the immobilized DNA substrate.

-

Washing: The wells are washed to remove unbound integrase.

-

Antibody Incubation: An antibody against HIV-1 integrase is added to the wells.

-

Washing: The wells are washed to remove unbound antibody.

-

Detection: The substrate for the reporter enzyme is added, and the resulting signal (e.g., color change) is measured using a plate reader. The signal intensity is proportional to the amount of bound integrase. The reduction in signal in the presence of the inhibitor is used to calculate the percent inhibition and the IC50 value.

Visualizations

Logical Flow of HIV-1 Integrase Inhibition by this compound

Caption: Inhibition of HIV-1 integrase steps by this compound.

Experimental Workflow for HIV-1 Integrase Inhibition Assay

Caption: General workflow for biochemical integrase inhibition assay.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Bis-T-23 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro assay to evaluate the effect of Bis-T-23 on the actin cytoskeleton of podocytes. This compound is a small molecule known to promote actin-dependent dynamin oligomerization and has been investigated for its potential in ameliorating chronic kidney disease.[1][2] It also exhibits inhibitory activity against HIV-1 integrase.[1][3] This document outlines the signaling pathway of this compound, a detailed experimental workflow, and a protocol for assessing its impact on podocyte cytoskeletal rearrangement and focal adhesions.

Data Presentation

The following table summarizes the known in vitro effects of this compound. Researchers can use this as a template to record their own experimental findings for comparative analysis.

| Assay Type | Cell Line/System | Concentration | Observed Effect | Reference |

| HIV-1 Integrase Inhibition | Cell-free | 0.18 µM | Inhibition of HIV-1 integrase | [1] |

| HIV-1 Integrase DNA Binding | Cell-free | 2 µM | Inhibition of integrase binding to substrate DNA | [1] |

| Podocyte Cytoskeleton Rearrangement | Human urinary podocytes | 1 µL/mL | Induced actin and vinculin rearrangement and recovery | [4][5] |

| Dynamin Oligomerization | Cultured mouse podocytes | Not specified | Promotes stress fiber formation and focal adhesion maturation | [4][6][7] |

| Actin Polymerization | Injured podocytes | Not specified | Increases actin polymerization | [2] |

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action in podocytes involves the modulation of the actin cytoskeleton through its interaction with dynamin.[2][8] Dynamin, a large GTPase, plays a crucial role in maintaining the cellular architecture of podocytes by directly interacting with actin.[2] this compound promotes the actin-dependent oligomerization of dynamin.[1][2][8] This enhanced oligomerization of dynamin leads to increased actin polymerization and the cross-linking of actin filaments.[2][8] The resulting stabilization of the actin cytoskeleton helps restore the normal structure of podocyte foot processes, which is often dysregulated in chronic kidney diseases.[2] This leads to the formation of stress fibers and the maturation of focal adhesions, which are critical for podocyte function and adhesion to the glomerular basement membrane.[4][6][7]

Caption: this compound signaling pathway in podocytes.

Experimental Protocols

In Vitro Assay for this compound Effect on Podocyte Cytoskeleton and Vinculin Expression

This protocol is designed to assess the ability of this compound to restore the actin cytoskeleton and enhance focal adhesions in cultured podocytes, particularly those derived from urinary sediments of patients with glomerular diseases.[4][5]

Materials:

-

Human urinary podocytes or a suitable podocyte cell line

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-vinculin

-

Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 568) for F-actin staining

-

Mounting medium with DAPI

-

Glass coverslips and microscope slides

-

Fluorescence microscope

Experimental Workflow:

Caption: Experimental workflow for this compound in vitro assay.

Procedure:

-

Cell Culture:

-

Culture human urinary podocytes or a podocyte cell line on sterile glass coverslips in a 24-well plate.

-

Allow the cells to adhere and grow to the desired confluency (typically 60-70%).

-

-

Treatment:

-

Prepare a working solution of this compound in cell culture medium. A final concentration of 1 µL/mL has been shown to be effective.[4][5]

-

Prepare a vehicle control with the same final concentration of DMSO as the this compound solution.

-

Aspirate the old medium from the cells and add the medium containing this compound or DMSO.

-

Incubate the cells for 1 hour at 37°C in a 5% CO2 incubator.[4][5]

-

-

Immunofluorescence Staining:

-

After incubation, gently wash the cells three times with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding by incubating with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate the cells with the primary antibody against vinculin (diluted in blocking solution) overnight at 4°C.

-

The next day, wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin (both diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

Microscopy and Analysis:

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the F-actin cytoskeleton (phalloidin staining), focal adhesions (vinculin staining), and nuclei (DAPI staining).

-

Analyze the images for changes in the organization of the actin cytoskeleton (e.g., formation of stress fibers) and the number and size of focal adhesions (vinculin-positive plaques).

-

Expected Outcomes:

Treatment with this compound is expected to induce a rearrangement of the actin cytoskeleton, characterized by the formation of more defined stress fibers compared to the vehicle-treated control cells.[4][5] Additionally, an increase in the expression and localization of vinculin to focal adhesion points is anticipated, indicating the maturation of these structures.[4][5]

Concluding Remarks

The provided protocol offers a robust method for the in vitro evaluation of this compound's effects on podocyte biology. This assay can be adapted for dose-response studies and for screening other compounds with similar mechanisms of action. The detailed workflow and understanding of the underlying signaling pathway will aid researchers in the fields of nephrology and drug discovery in their investigation of novel therapeutic strategies targeting the podocyte actin cytoskeleton.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological targeting of actin-dependent dynamin oligomerization ameliorates chronic kidney disease in diverse animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Drugs targeting dynamin can restore cytoskeleton and focal contact alterations of urinary podocytes derived from patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drugs targeting dynamin can restore cytoskeleton and focal contact alterations of urinary podocytes derived from patients with nephrotic syndrome - Müller-Deile - Annals of Translational Medicine [atm.amegroups.org]

- 6. Targeting the podocyte cytoskeleton: from pathogenesis to therapy in proteinuric kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological targeting of actin-dependent dynamin oligomerization ameliorates chronic kidney disease in diverse animal models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Bis-T-23 Podocyte Stress Fiber Formation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Podocytes are highly specialized epithelial cells that form a crucial component of the glomerular filtration barrier in the kidney. Their intricate foot processes and the underlying actin cytoskeleton are essential for maintaining normal kidney function. Disruption of the podocyte actin cytoskeleton is a common pathological feature in various proteinuric kidney diseases, leading to foot process effacement and proteinuria. The Bis-T-23 podocyte stress fiber formation assay is a powerful in vitro tool used to investigate the integrity of the podocyte actin cytoskeleton and to screen for compounds that can restore or enhance its structure. This compound is a small molecule that promotes the oligomerization of the large GTPase dynamin in an actin-dependent manner.[1][2][3] This leads to increased actin polymerization and the formation of prominent stress fibers and mature focal adhesions, which are critical for podocyte adhesion and stability.[4] These application notes provide a detailed protocol for this assay, along with quantitative data and a description of the underlying signaling pathway.

Principle of the Assay

The assay is based on the principle that this compound can rescue or enhance the formation of actin stress fibers and focal adhesions in cultured podocytes, particularly in models of podocyte injury where the cytoskeleton is compromised. Cultured podocytes are treated with this compound, and the resulting changes in the actin cytoskeleton and focal adhesions are visualized and quantified using immunofluorescence microscopy. The primary endpoints of the assay are the density and organization of F-actin stress fibers and the number and size of focal adhesions, which are typically marked by proteins such as vinculin or paxillin.

Applications

-

Drug Discovery: Screening for novel therapeutic compounds that can protect or restore the podocyte actin cytoskeleton.

-

Disease Modeling: Studying the pathophysiology of kidney diseases associated with podocyte injury and cytoskeletal disruption.

-

Mechanism of Action Studies: Elucidating the molecular pathways involved in podocyte cytoskeletal regulation.

-

Personalized Medicine: Assessing the potential of dynamin-targeting drugs to restore cytoskeletal integrity in podocytes derived from patients with nephrotic syndrome.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on podocyte stress fiber formation and focal adhesion maturation.

Table 1: Effect of this compound on Stress Fiber Density in Human Podocytes

| Treatment Group | Mean Stress Fiber Density (Arbitrary Units) | Fold Change vs. Control |

| DMSO (Control) | 1.00 | 1.0 |

| This compound (50 µM) | 1.58 | 1.58 |

Data adapted from a study on human podocytes expressing wild-type dynamin 2. Stress fiber density was quantified from fluorescence microscopy images.[5]

Table 2: Effect of this compound on Focal Adhesion Number in Human Podocytes

| Treatment Group | Mean Number of Focal Adhesions per Cell | Fold Change vs. Control |

| DMSO (Control) | 35 | 1.0 |

| This compound (50 µM) | 68 | 1.94 |

Data adapted from a study on human podocytes expressing wild-type dynamin 2. Focal adhesions were identified by paxillin staining and quantified.[5]

Experimental Protocols

I. Podocyte Cell Culture

This protocol describes the culture of conditionally immortalized human podocytes, which are widely used for these types of studies.

Materials:

-

Conditionally immortalized human or mouse podocyte cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Insulin-Transferrin-Selenium (ITS)

-

Penicillin-Streptomycin solution

-

Collagen Type I coated flasks, plates, and coverslips

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Incubator at 33°C (permissive conditions) and 37°C (non-permissive conditions) with 5% CO2

Protocol:

-

Proliferation (Permissive Conditions): Culture podocytes at 33°C in RPMI-1640 supplemented with 10% FBS, 1% ITS, and 1% Penicillin-Streptomycin on collagen-coated flasks. This allows for cell proliferation.

-

Differentiation (Non-permissive Conditions): To induce differentiation, passage the podocytes and seed them onto collagen-coated plates or coverslips. Transfer the cells to a 37°C incubator for 10-14 days. The medium should be changed every 2-3 days. Differentiated podocytes will exhibit a more complex morphology with the formation of processes.

-